molecular formula C13H17NO5 B13462836 Methyl 3-((tert-butoxycarbonyl)amino)-5-hydroxybenzoate

Methyl 3-((tert-butoxycarbonyl)amino)-5-hydroxybenzoate

Cat. No.: B13462836
M. Wt: 267.28 g/mol
InChI Key: BTCBPJXBHNJYAM-UHFFFAOYSA-N
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Description

Methyl 3-((tert-butoxycarbonyl)amino)-5-hydroxybenzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a hydroxybenzoate structure. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((tert-butoxycarbonyl)amino)-5-hydroxybenzoate typically involves the protection of the amino group with a tert-butoxycarbonyl group. One common method is to react 3-amino-5-hydroxybenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected amino acid is then esterified with methanol in the presence of a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((tert-butoxycarbonyl)amino)-5-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-((tert-butoxycarbonyl)amino)-5-hydroxybenzoate is widely used in scientific research, particularly in:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and protein modifications.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 3-((tert-butoxycarbonyl)amino)-5-hydroxybenzoate involves its ability to act as a protecting group for amino acids and peptides. The Boc group provides stability to the amino group, preventing unwanted reactions during synthesis. Upon deprotection, the amino group is released, allowing it to participate in further chemical reactions. This compound is also involved in the activation of specific molecular pathways, such as the inhibition of proteases in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: Similar structure but with a phenyl group instead of a hydroxybenzoate.

    Methyl (3S)-3-((tert-butoxycarbonyl)amino)-4-oxopentanoate: Contains a keto group instead of a hydroxy group.

    (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate: Similar structure but with a different amino acid backbone.

Uniqueness

Methyl 3-((tert-butoxycarbonyl)amino)-5-hydroxybenzoate is unique due to its specific combination of a hydroxybenzoate structure with a Boc-protected amino group. This combination provides both stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

methyl 3-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate

InChI

InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-9-5-8(11(16)18-4)6-10(15)7-9/h5-7,15H,1-4H3,(H,14,17)

InChI Key

BTCBPJXBHNJYAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)OC)O

Origin of Product

United States

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